N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, commonly known as PIP4Kγ inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Capillary Electrophoresis in Drug Analysis
A study by Ye et al. (2012) utilized nonaqueous capillary electrophoresis for analyzing imatinib mesylate and related substances, including compounds structurally related to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. This method offers a promising approach for the quality control of such compounds.
Metabolism in Clinical Trials
In the context of chronic myelogenous leukemia (CML) treatment, Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure. The research aimed at identifying the main metabolic pathways in humans, which is crucial for understanding the drug's effectiveness and safety.
Role in Histone Deacetylation Inhibition
A study by Zhou et al. (2008) focused on the synthesis and biological evaluation of a compound structurally related to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. The compound, an HDAC inhibitor, showed promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential in cancer therapy.
Anti-angiogenic and DNA Cleavage Studies
Research by Kambappa et al. (2017) on novel piperidine analogues, similar in structure to the compound , demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in developing anticancer agents.
Synthesis and Bioactivity of Benzamide Derivatives
Khatiwora et al. (2013) synthesized benzamide derivatives, including compounds structurally similar to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. They assessed these compounds for antibacterial activity, suggesting their potential in microbial infection control.
Development of Anti-Inflammatory and Analgesic Agents
In a study on novel heterocyclic compounds, Abu‐Hashem et al. (2020) synthesized derivatives structurally related to the compound of interest. They evaluated these compounds for anti-inflammatory and analgesic activities, indicating their potential in treating inflammation and pain.
Molecular Interaction Studies
Research by Shim et al. (2002) investigated the molecular interaction of a compound similar to N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. This study enhances understanding of receptor-ligand interactions, beneficial for drug design.
properties
IUPAC Name |
N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-19(16-5-7-18(8-6-16)29-21-23-10-4-11-24-21)25-15-17-9-12-22-20(26-17)27-13-2-1-3-14-27/h4-12H,1-3,13-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOWLPKIIAKIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.